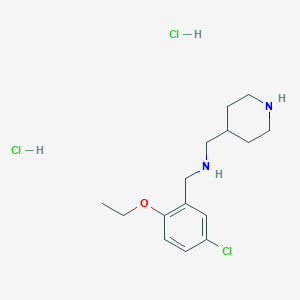

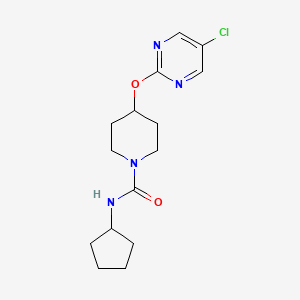

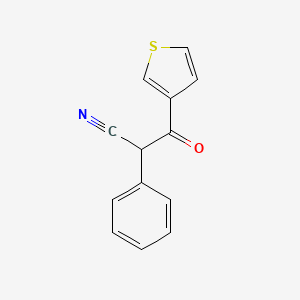

![molecular formula C19H15N7O2S2 B2823926 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide CAS No. 1226441-96-8](/img/structure/B2823926.png)

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide” is a novel heterocyclic benzimidazole derivative . Benzimidazole derivatives are known for their biological activity and have many pharmaceutical applications .

Synthesis Analysis

The synthesis of similar benzimidazole derivatives involves the use of 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide and carbon disulfide . The synthesized compounds were screened for their antibacterial activity against various strains .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is confirmed by IR, 1 H NMR, EI-MS, and elemental analysis studies . The photo-physical properties of the enzyme reaction product were characterized by ultraviolet absorption and fluorescence spectra in methanol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include heterocyclization reactions . The target molecules were obtained starting from the benzo[d]imidazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are characterized by important physicochemical techniques . These molecules exhibited a good binding propensity to fish sperm DNA (FS-DNA), as evident from the high binding constants (Kb) values .Aplicaciones Científicas De Investigación

Insecticidal Properties

Compounds related to 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide have been studied for their potential as insecticidal agents. For instance, compounds synthesized from similar structures have been tested against the cotton leafworm, Spodoptera littoralis, showing insecticidal activity (Fadda et al., 2017).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole, which are related to the chemical structure . These studies have led to the production of new derivatives that exhibit potential antioxidant effects (Al-Haidari & Al-Tamimi, 2021).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, which is a part of the compound's structure, have been investigated for their effectiveness in corrosion inhibition. These compounds have been found to inhibit corrosion in mild steel in sulphuric acid, making them useful in industrial applications (Ammal et al., 2018).

Antibacterial Properties

Synthetic derivatives of the compound have shown significant antibacterial activity. These include various acetamide derivatives, which have been tested and found to possess considerable antibacterial properties (Ramalingam et al., 2019).

Antitumor Activities

Some derivatives incorporating the benzo[d]imidazole moiety, a key component of the compound, have been synthesized and demonstrated potential antitumor activities. This includes studies on various cancer cell lines, showing the compound's relevance in cancer research (Mohareb & Gamaan, 2018).

Anticancer Screening

Furthermore, derivatives of this compound have been synthesized and screened for anticancer properties, revealing their potential in the development of new cancer treatments (Abu-Melha, 2021).

Miscellaneous Applications

There are also studies on other derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole for various applications, including antimicrobial, antiulcer, and antioxidant activities, highlighting the compound's versatility in medicinal chemistry and drug development (Lamani et al., 2009), (Schmeyers & Kaupp, 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O2S2/c27-16(22-13-6-3-7-14-18(13)26-30-25-14)10-29-19-24-23-17(28-19)9-8-15-20-11-4-1-2-5-12(11)21-15/h1-7H,8-10H2,(H,20,21)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWAQAIREMTOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CC=CC5=NSN=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

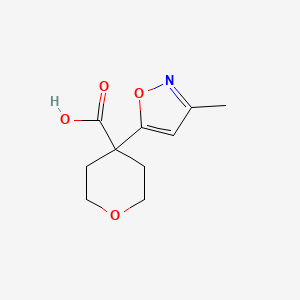

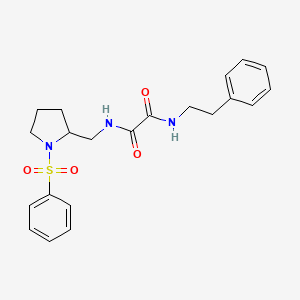

![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)

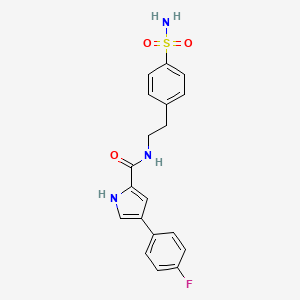

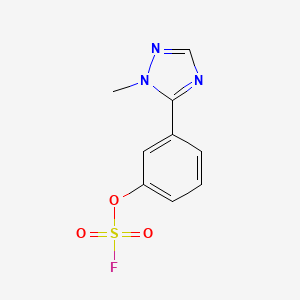

![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)

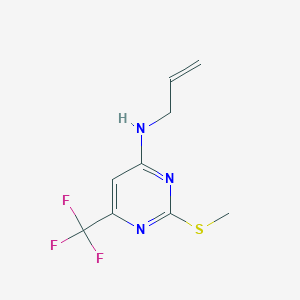

![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2823859.png)

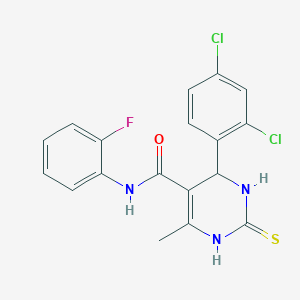

![1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2823864.png)

![2,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B2823866.png)